molecular formula C12H15N3O2 B110996 3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole CAS No. 1017665-64-3

3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole

Cat. No.: B110996
CAS No.: 1017665-64-3
M. Wt: 233.27 g/mol
InChI Key: VKVFNEGAFWMOFI-UHFFFAOYSA-N
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Description

3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of an amino group at the 3-position, a 3,4-dimethoxyphenyl group at the 5-position, and a methyl group at the 2-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole typically involves the reaction of 3,4-dimethoxyphenylhydrazine with an appropriate β-ketoester or β-diketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding hydrazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

  • 3-Amino-5-(3,4-dimethoxyphenyl)pyrazole
  • 3-Amino-5-(3,4-dimethoxyphenyl)-1-methylpyrazole
  • 3-Amino-5-(3,4-dimethoxyphenyl)-4-methylpyrazole

Comparison: Compared to these similar compounds, 3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole is unique due to the specific positioning of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This unique structure may result in different binding affinities and selectivities for various biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-15-12(13)7-9(14-15)8-4-5-10(16-2)11(6-8)17-3/h4-7H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVFNEGAFWMOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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